molecular formula C22H21N5O3S B12134256 N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12134256
M. Wt: 435.5 g/mol
InChI Key: OTCNAOGAGSNPRV-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573949-81-2) is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The ethoxyphenyl group on the acetamide chain distinguishes it from structurally related analogs.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O3S/c1-2-29-19-8-4-3-7-18(19)24-20(28)15-31-22-26-25-21(16-9-11-23-12-10-16)27(22)14-17-6-5-13-30-17/h3-13H,2,14-15H2,1H3,(H,24,28)

InChI Key

OTCNAOGAGSNPRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Furan and Pyridine Rings: The furan and pyridine rings are introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with furan-2-carbaldehyde and 4-bromopyridine, respectively.

    Formation of the Sulfanyl-Acetamide Linkage: The final step involves the reaction of the triazole intermediate with 2-ethoxyphenyl isothiocyanate to form the sulfanyl-acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The thioether (-S-) group exhibits characteristic nucleophilic and oxidative reactivity:

Reaction TypeReagents/ConditionsProductReference
OxidationH<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 60°CSulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) derivatives
AlkylationR-X (alkyl halides), K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CThioether alkylation at sulfur

Oxidation to sulfones enhances electrophilicity, potentially improving target binding in biological systems. Alkylation reactions enable sidechain modifications for solubility tuning.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents: HCl (6M), reflux

  • Product: 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Basic Hydrolysis

  • Reagents: NaOH (2M), ethanol, 70°C

  • Product: Sodium salt of the carboxylic acid derivative

Hydrolysis kinetics depend on the electronic effects of the 2-ethoxyphenyl substituent, with complete conversion achieved in 4–6 hours .

Furan Ring Modifications

The furan-2-ylmethyl group participates in:

Electrophilic Aromatic Substitution

ReactionReagentsPositionYield (%)
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC562–68
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C555–60

Diels-Alder Cycloaddition

  • Dienophile: Maleic anhydride, toluene, 110°C

  • Product: Oxanorbornene adduct (endo:exo = 3:1)

Triazole Core Reactivity

The 1,2,4-triazole ring undergoes:

N-Alkylation

  • Reagents: CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF

  • Site: N4 position (if unsubstituted)

  • Yield: 75–82%

Metal Coordination

  • Ligand sites: Triazole N2, pyridine N

  • Complexes formed with Cu(II), Zn(II) in methanol

Pyridine Ring Functionalization

The pyridin-4-yl group enables:

Quaternization

  • Reagents: CH<sub>3</sub>OTf, CH<sub>2</sub>Cl<sub>2</sub>, RT

  • Product: N-methylpyridinium salt (enhanced water solubility)

Cross-Coupling

  • Suzuki-Miyaura: Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub>

  • Position: C2/C3 of pyridine

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

Stress ConditionMajor DegradantsHalf-Life
Oxidative (0.1% H<sub>2</sub>O<sub>2</sub>)Sulfoxide (72%), furan epoxide (18%)8.2 h
Acidic (pH 1.2)Hydrolyzed acetamide (89%)3.1 h
Basic (pH 9.0)Triazole ring-opened product (64%)5.6 h

Data extrapolated from structurally analogous compounds .

This compound’s multifunctional architecture allows precise modulation through targeted reactions, making it a versatile scaffold in medicinal chemistry. Further experimental validation of reaction kinetics and computational modeling of transition states are recommended to optimize synthetic routes .

Scientific Research Applications

Structural Features

The compound's structure can be broken down into three main components:

  • Triazole Ring : Known for its biological activity and stability.
  • Furan Ring : Contributes to the compound's reactivity and potential pharmacological effects.
  • Pyridine Ring : Enhances the lipophilicity and biological interactions of the compound.

Medicinal Chemistry

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its potential therapeutic effects in several areas:

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit antimicrobial properties. This compound is being studied for its efficacy against various bacterial and fungal strains.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets in cancer cells is under investigation.

Biological Studies

The compound is also being evaluated for its biological activities beyond antimicrobial and anticancer effects:

Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders.

Signal Transduction Modulation

This compound may influence key signaling pathways such as MAPK/ERK, which are crucial in regulating cell growth and differentiation.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow chemists to explore various synthetic routes leading to novel derivatives with enhanced properties.

Material Science

The compound's structural characteristics make it suitable for applications in material science, particularly in developing new polymers or catalysts that leverage its chemical reactivity.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against resistant strains of bacteria. The study highlighted the structure–activity relationship (SAR) that informs modifications to enhance efficacy.

Case Study 2: Cancer Research

In research detailed in Cancer Letters, this compound was shown to induce apoptosis in breast cancer cell lines through mitochondrial pathways. The findings suggest potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Key Observations:

Amino groups () at position 4 are associated with anti-exudative activity but may reduce stability due to reactivity.

Triazole Position 5 :

  • Pyridin-4-yl (target compound) vs. pyridin-3-yl (): The pyridine ring’s position affects electronic properties and target binding. Pyridin-4-yl’s symmetry may favor π-stacking interactions in biological targets .
  • Furan-2-yl () substitution at position 5 correlates with anti-inflammatory activity, but furan’s lower aromaticity compared to pyridine may reduce potency .

Acetamide Chain :

  • The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and bioavailability.
  • Halogenated aryl groups (e.g., 4-chlorophenyl in -difluorophenyl in ) improve antimicrobial activity but may increase toxicity .

Bioactivity Comparison

Anti-Exudative Activity

  • The target compound’s furan-2-ylmethyl group aligns with derivatives in , where 15/21 analogs showed anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.
  • Electron-withdrawing groups (e.g., nitro, fluorine) on the acetamide aryl ring enhance anti-exudative effects, as seen in and . The target compound’s ethoxy group, while electron-donating, may offer a unique pharmacokinetic profile .

Antimicrobial Activity

  • Pyridin-4-yl-containing analogs (e.g., ) exhibit broad-spectrum antimicrobial activity. Derivatives with 4-chlorophenyl or 4-methylphenyl substituents (MIC: 12.5–25 µg/mL) outperform furan-containing analogs, likely due to increased hydrophobicity .

Anti-Inflammatory Activity

  • Furan-2-yl and pyridin-4-yl combinations (target compound) are less studied than pyridin-3-yl derivatives (e.g., VUAA-1). However, notes that furan-based triazoles inhibit protein denaturation, a marker of anti-inflammatory action, with IC50 values < 50 µM .

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following:

Property Details
Molecular Formula C22H21N5O3S
Molecular Weight 435.5 g/mol
IUPAC Name This compound
InChI Key OTCNAOGAGSNPRV-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that the triazole ring in this compound exhibits antimicrobial properties. This activity is primarily attributed to its ability to interfere with ergosterol biosynthesis in fungi, which is a critical component of fungal cell membranes .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against leukemia cells, with IC50 values indicating effective growth inhibition at low concentrations . The mechanism involves modulation of signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival.

Antiviral Activity

Recent studies have highlighted the antiviral properties of similar triazole derivatives. While specific data on this compound's antiviral efficacy is limited, its structural analogs have shown effectiveness against viruses like HSV and FCoV. The potential for this compound to exhibit similar activity warrants further investigation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways.
  • Receptor Interaction : It may interact with cellular receptors that modulate various signaling pathways affecting cell growth and apoptosis.
  • DNA Interaction : Potential interactions with DNA could lead to alterations in gene expression associated with cancer progression or microbial resistance.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against fungal strains. This compound was shown to possess significant antifungal activity with a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents .

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cancer cell lines, this compound displayed potent cytotoxic effects against MV4–11 and MOLM13 cells. The study reported IC50 values around 0.3 µM for MV4–11 cells, indicating strong growth inhibition comparable to existing chemotherapeutic agents .

Q & A

Q. Key Data :

  • Yield: 60–75% for final acetamide derivatives.
  • Purity: Confirmed via HPLC (retention time ~8.2 min) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence anti-exudative activity?

Methodological Answer :
A structure-activity relationship (SAR) study compared derivatives with substituents (e.g., -OCH₃, -Cl, -NO₂) on the phenyl residue:

  • Enhanced Activity : Ethoxy (-OCH₂CH₃) at the 2nd position of the phenyl ring increased anti-exudative activity by 40% in rat models, likely due to improved lipophilicity and membrane permeability .
  • Reduced Efficacy : Nitro (-NO₂) groups decreased activity by 25%, attributed to metabolic instability .

Q. Experimental Design :

  • In Vivo Testing : Formalin-induced edema in rats (dose: 50 mg/kg; n=10/group).
  • Metrics : Edema inhibition (%) relative to control, measured at 24h post-administration .

Basic: What analytical techniques validate the compound’s structure and purity?

Q. Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry of the triazole ring (¹H-NMR: δ 8.2–8.5 ppm for pyridin-4-yl protons) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., bond angles between furan and triazole moieties) .
  • Mass Spectrometry : ESI-MS (m/z 467.2 [M+H]⁺) ensures molecular integrity .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer :
Discrepancies (e.g., variable IC₅₀ values in anti-inflammatory assays) may arise from:

  • Experimental Variability : Standardize models (e.g., uniform rat strain, edema induction method) .
  • Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ with 95% confidence intervals .
  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., RevMan software) to identify outliers .

Basic: Which in vivo models are suitable for evaluating anti-exudative activity?

Q. Methodological Answer :

  • Formalin-Induced Edema : White rats (200–250 g) injected with 0.1 mL 2% formalin subcutaneously. Activity measured as % edema reduction at 24h vs. diclofenac control .
  • Carrageenan-Induced Paw Inflammation : Monitor paw volume (plethysmometer) at 1h, 3h, and 6h post-administration .

Advanced: What pharmacokinetic challenges exist for this compound, and how can they be addressed?

Q. Methodological Answer :

  • Low Bioavailability (15–20%): Likely due to first-pass metabolism. Solutions:
    • Prodrug Design : Introduce acetylated intermediates to enhance intestinal absorption .
    • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to prolong half-life .

Q. Key Metrics :

  • t₁/₂ : 2.5h (unmodified) vs. 6.8h (nanoformulated).
  • Cmax : 1.2 µg/mL (oral) vs. 3.8 µg/mL (IV) .

Advanced: How can computational modeling predict binding affinity to inflammatory targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR).
    • Key Interactions : Hydrogen bonds between pyridin-4-yl and Arg120 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS for 100 ns to assess stability of ligand-protein complexes .

Advanced: What toxicological assessments are critical before preclinical trials?

Q. Methodological Answer :

  • Acute Toxicity : OECD 423 guidelines (dose: 300–2000 mg/kg; observe for 14 days).
  • Genotoxicity : Ames test (TA98 strain; ≤10 µg/plate) to rule out mutagenicity .
  • Hepatotoxicity : ALT/AST levels in serum post 28-day administration (dose: 50 mg/kg/day) .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Q. Methodological Answer :

  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
  • Tissue Distribution : Radiolabeled compound (¹⁴C) to quantify accumulation in target organs .

Future Directions: What are emerging research applications for this compound?

Q. Methodological Answer :

  • Combination Therapy : Synergy with NSAIDs (e.g., aspirin) to reduce required doses .
  • Target Expansion : Screen against IL-6/JAK-STAT pathways using phospho-STAT3 ELISA .

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